molecular formula C9H9N3O2S B2484968 4-(phenylsulfonyl)-1H-pyrazol-5-amine CAS No. 243661-06-5

4-(phenylsulfonyl)-1H-pyrazol-5-amine

Cat. No.: B2484968
CAS No.: 243661-06-5
M. Wt: 223.25
InChI Key: PWCMYVJXHPBJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(phenylsulfonyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a phenylsulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-1H-pyrazol-5-amine typically involves the reaction of a pyrazole derivative with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(phenylsulfonyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the amine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(phenylsulfonyl)-1H-pyrazol-5-amine is unique due to the combination of the phenylsulfonyl group and the pyrazole ring, which imparts specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(benzenesulfonyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-9-8(6-11-12-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCMYVJXHPBJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332564
Record name 4-(benzenesulfonyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

243661-06-5
Record name 4-(benzenesulfonyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.